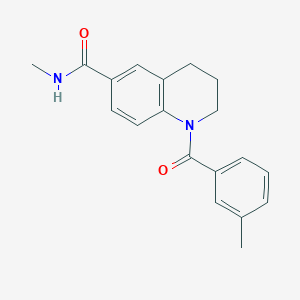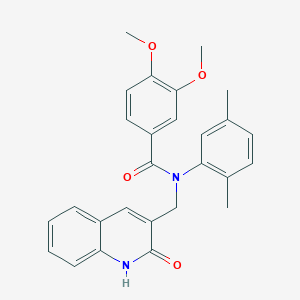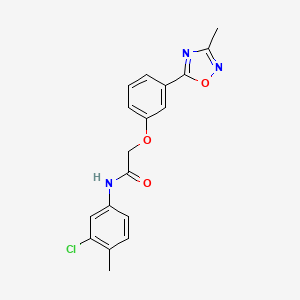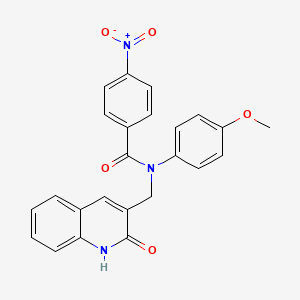
N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and subsequent activation of dopamine receptors in the postsynaptic neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide are primarily related to its inhibition of the dopamine transporter. This can lead to increased dopamine levels in certain areas of the brain, which can affect various physiological processes such as motor function, reward, and motivation.
实验室实验的优点和局限性
One advantage of using N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its selectivity for the dopamine transporter, which allows for more specific investigations into the role of dopamine in various neurological disorders. However, one limitation is that it is a synthetic compound and may not accurately mimic the effects of endogenous dopamine in the brain.
未来方向
There are several future directions for the use of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research could investigate the effects of this compound on other neurotransmitter systems in the brain, such as serotonin and norepinephrine. Finally, studies could explore the potential use of this compound in imaging techniques such as positron emission tomography (PET) to visualize the distribution of dopamine in the brain.
Conclusion:
In conclusion, N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the dopamine transporter makes it a valuable tool for investigating the role of dopamine in various neurological disorders, and future research could explore its potential use in developing new treatments and imaging techniques.
合成方法
The synthesis of N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the condensation of 3-methylbenzoyl chloride with N-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
科学研究应用
N-ethyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a potent and selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a valuable tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
N-methyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-6-16(11-13)19(23)21-10-4-7-14-12-15(18(22)20-2)8-9-17(14)21/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXQEMGOFPGSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)

![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)



![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)



![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)


